n-Cbz-trans-1,4-cyclohexanediamine
Description
Contextualization within Protected Diamine Chemistry
In the realm of organic chemistry, diamines are fundamental building blocks for a wide array of molecules, including pharmaceuticals, polymers, and ligands for catalysis. However, the presence of two reactive amino groups can lead to undesired side reactions and a lack of selectivity during synthesis. To overcome this challenge, chemists employ protecting groups to temporarily block one or more of the amino functionalities. studysmarter.co.uk
Protected diamines, such as n-Cbz-trans-1,4-cyclohexanediamine, are crucial intermediates that allow for the sequential and controlled elaboration of a molecule. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal once its protective role is fulfilled. The use of such protected diamines simplifies complex synthetic routes and enables the construction of intricate molecular structures with high precision.
Significance of the trans-1,4-Cyclohexanediamine Scaffold in Organic Synthesis
The trans-1,4-cyclohexanediamine core provides a rigid and stereochemically defined platform. cymitquimica.com Unlike more flexible linear diamines, the cyclohexane (B81311) ring in a chair conformation locks the two amino groups into specific spatial orientations. In the trans isomer, the amino groups are positioned on opposite sides of the ring, leading to a linear and extended geometry. cymitquimica.com
This well-defined three-dimensional structure is highly advantageous in several areas of organic synthesis:
Polymer Chemistry: The rigid nature of the trans-1,4-cyclohexanediamine scaffold is utilized in the synthesis of polyamides and other polymers, imparting desirable properties such as thermal stability and mechanical strength to the resulting materials. cymitquimica.com
Medicinal Chemistry: The defined spatial arrangement of functional groups is crucial for molecular recognition and binding to biological targets. The trans-1,4-cyclohexanediamine scaffold has been incorporated into various biologically active molecules. cymitquimica.comchemsrc.com
Ligand Design: The specific geometry of this diamine makes it an excellent backbone for the design of chiral ligands used in asymmetric catalysis.
Role of the N-Cbz Protecting Group in Synthetic Strategies
The carbobenzyloxy (Cbz) group, introduced by Bergmann and Zervas in 1932, is a well-established and widely used protecting group for amines. numberanalytics.comtotal-synthesis.com Its popularity stems from several key features:
Ease of Introduction: The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a mild base. numberanalytics.com
Stability: The Cbz group is stable to a wide range of reaction conditions, including basic and mildly acidic environments, making it compatible with many synthetic transformations. total-synthesis.commasterorganicchemistry.com
Orthogonality: It is orthogonal to other common protecting groups like Boc and Fmoc, meaning one can be selectively removed in the presence of the others. total-synthesis.commasterorganicchemistry.com
Mild Removal: The Cbz group is most commonly removed by catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst), which is a very mild and clean method that proceeds at neutral pH. masterorganicchemistry.com
The presence of the Cbz group in this compound allows chemists to selectively react the unprotected amino group. Once the desired modification is achieved, the Cbz group can be cleanly removed to reveal the second amino group for further functionalization, providing a powerful strategy for the controlled synthesis of complex molecules. numberanalytics.com
Overview of Research Trajectories Involving this compound
Research involving this compound and its parent scaffold, trans-1,4-cyclohexanediamine, has been diverse. A significant area of focus is its use as a key intermediate in the synthesis of pharmaceuticals. For instance, the trans-1,4-substituted cyclohexane-1-amine moiety is a critical structural element in the antipsychotic drug cariprazine. nih.gov
Furthermore, the trans-1,4-cyclohexanediamine scaffold is a valuable building block for creating ligands for asymmetric catalysis. wikipedia.orgmdpi.com The rigid and C2-symmetric nature of ligands derived from this scaffold can lead to high levels of stereocontrol in chemical reactions. Research in this area explores the synthesis of novel ligands and their application in various catalytic transformations.
The synthesis of the trans-1,4-cyclohexanediamine scaffold itself has also been a subject of investigation, with various methods developed to produce it selectively from mixtures of cis and trans isomers or from other starting materials. google.comchemicalbook.comarkat-usa.org Additionally, its derivatives have been studied for their potential in materials science, particularly in the formation of covalent organic frameworks and other polymers. tcichemicals.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(4-aminocyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVBZZUMWRXDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933643 | |
| Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149423-70-1, 149423-77-8 | |
| Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Cbz-trans-1,4-cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Characterization of N Cbz Trans 1,4 Cyclohexanediamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone in the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
¹H NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum of n-Cbz-trans-1,4-cyclohexanediamine provides critical insights into the proton environment within the molecule. The signals corresponding to the aromatic protons of the benzyloxycarbonyl (Cbz) group are typically observed in the downfield region, approximately between 7.30 and 7.45 ppm. The benzylic protons (CH₂-Ph) of the Cbz group characteristically appear as a singlet around 5.11 ppm.
The protons on the cyclohexane (B81311) ring exhibit complex splitting patterns due to their fixed trans-diaxial or diequatorial orientations. The methine proton attached to the carbamate-substituted carbon (CH-NHCbz) is expected to resonate at a distinct chemical shift, influenced by the electron-withdrawing nature of the carbamate (B1207046) group. The other methine proton, adjacent to the free amino group (CH-NH₂), will have a different chemical environment. The axial and equatorial protons on the cyclohexane ring will show characteristic coupling constants (J-values) that can be used to confirm the trans-stereochemistry of the substituents.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic (C₆H₅) | ~7.30-7.45 | Multiplet | - |
| Benzylic (CH₂) | ~5.11 | Singlet | - |
| Cyclohexane CH (axial/equatorial) | Varies | Multiplet | J(Hₐ, Hₐ) ≈ 10-13 Hz, J(Hₐ, Hₑ) ≈ 2-5 Hz, J(Hₑ, Hₑ) ≈ 2-5 Hz |
| NH (Carbamate) | Varies | Broad Singlet | - |
| NH₂ (Amine) | Varies | Broad Singlet | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the carbamate group is a key diagnostic signal, typically appearing in the range of 155-157 ppm. The aromatic carbons of the phenyl ring will produce a set of signals between 127 and 137 ppm. The benzylic carbon of the Cbz group is expected around 67 ppm. The carbons of the cyclohexane ring will resonate in the aliphatic region, with the two methine carbons (CH-N) appearing at distinct chemical shifts due to their different substituents.
| Carbon | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~155-157 |
| Aromatic (C₆H₅) | ~127-137 |
| Benzylic (CH₂) | ~67 |
| Cyclohexane (CH) | Varies |
| Cyclohexane (CH₂) | Varies |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to confirm the connectivity and stereochemistry of this compound, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, COSY spectra would show correlations between the methine protons and the adjacent methylene (B1212753) protons on the cyclohexane ring, helping to trace the carbon framework.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For example, HMBC can be used to confirm the connection between the benzylic protons of the Cbz group and the carbonyl carbon, as well as the aromatic carbons. It can also establish the connectivity within the cyclohexane ring and the attachment of the substituent groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₄H₂₀N₂O₂), the expected monoisotopic mass is approximately 248.1525 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 248. The fragmentation of the molecule under ionization would lead to several characteristic fragment ions. Key fragmentation pathways would likely involve the cleavage of the carbamate group. Common fragments would include the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the benzyl (B1604629) group, and a fragment corresponding to the loss of the entire Cbz group. Fragmentation of the cyclohexane ring is also possible.
| Ion | m/z (Expected) | Identity |
| [M]⁺ | 248 | Molecular Ion |
| [M - C₇H₇]⁺ | 157 | Loss of benzyl radical |
| [C₇H₇]⁺ | 91 | Tropylium ion |
| [C₆H₁₁N₂]⁺ | 111 | Cyclohexanediamine (B8721093) fragment |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-O functional groups.
N-H Stretching: The presence of both a primary amine (NH₂) and a secondary amide (N-H of the carbamate) will result in absorption bands in the region of 3300-3500 cm⁻¹. The NH₂ group typically shows two bands, while the N-H of the carbamate will appear as a single band.
C=O Stretching: A strong absorption band corresponding to the carbonyl group of the carbamate is expected around 1680-1700 cm⁻¹.
C-N Stretching: The C-N stretching vibrations of the amine and carbamate groups will appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.
C-O Stretching: The C-O stretching of the carbamate will also be present in the fingerprint region.
Aromatic C-H and C=C Stretching: The aromatic ring of the Cbz group will give rise to C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
Aliphatic C-H Stretching: The C-H bonds of the cyclohexane ring will show stretching vibrations just below 3000 cm⁻¹.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H (Amine & Amide) | 3300-3500 |
| C-H (Aromatic) | >3000 |
| C-H (Aliphatic) | <3000 |
| C=O (Carbamate) | 1680-1700 |
| C=C (Aromatic) | 1450-1600 |
| C-N | 1200-1350 |
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography offers the definitive solid-state structure of a crystalline compound. This technique can precisely determine bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. For this compound, a single-crystal X-ray diffraction analysis would confirm the trans configuration of the substituents on the cyclohexane ring, which typically adopts a chair conformation to minimize steric strain. The analysis would also reveal the precise geometry of the carbamate group and the packing of the molecules in the crystal, including any intermolecular hydrogen bonding involving the amine and carbamate groups. As of the latest literature review, a specific crystal structure for this compound has not been publicly reported. However, analysis of related structures, such as trans-cyclohexane-1,4-diammonium dichloride, confirms the chair conformation of the cyclohexane ring in the solid state.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment
While direct, dedicated research on the chiroptical properties of this compound is not extensively documented in publicly available literature, the principles of chiroptical spectroscopy, particularly Circular Dichroism (CD), provide a robust theoretical and practical framework for its enantiomeric purity assessment. This technique is widely applied in pharmaceutical and chemical analysis to determine the absolute configuration and enantiomeric excess (ee) of chiral molecules, including various chiral amines and their derivatives. nih.govnih.gov
Chiroptical spectroscopy measures the differential interaction of a chiral sample with left and right circularly polarized light. saschirality.orgacs.org Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, which forms the basis of this analytical method. saschirality.orgacs.org Circular Dichroism, a key chiroptical technique, specifically measures the difference in absorption between left and right circularly polarized light (ΔA = AL - AR). saschirality.org A molecule must be chiral and absorb light at the wavelength of interest to produce a CD signal. The resulting CD spectrum is a plot of this differential absorption, typically expressed in millidegrees (mdeg) or as molar ellipticity ([θ]), versus wavelength. For a pair of enantiomers, the CD spectra are mirror images, exhibiting opposite signs but equal magnitudes. acs.org
For a compound like this compound, the inherent chirality arises from the spatial arrangement of the substituents on the cyclohexane ring. The Cbz (carboxybenzyl) group contains a phenyl ring, which acts as a chromophore, absorbing light in the UV region. This π-system is crucial for generating a measurable electronic CD (ECD) signal. The electronic transitions within this chromophore are perturbed by the chiral environment of the rest of the molecule, leading to the differential absorption of circularly polarized light.
The assessment of enantiomeric purity using CD spectroscopy is typically a quantitative method. It relies on the principle that the magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. A typical workflow for determining the enantiomeric excess of a sample of this compound would involve the following steps:
Reference Spectra Acquisition: The CD spectra of the pure (or enantiomerically enriched) (1R,4R) and (1S,4S) enantiomers are recorded. These spectra will show mirror-image signals.
Calibration Curve Construction: A series of samples with known enantiomeric excesses are prepared by mixing the pure enantiomers in varying ratios (e.g., 100:0, 80:20, 60:40, 50:50, etc.). The CD signal (ellipticity) is measured at a wavelength where the signal is maximal (a positive or negative peak). A calibration curve is then generated by plotting the measured ellipticity against the known enantiomeric excess. nih.gov This relationship should be linear.
Sample Analysis: The CD spectrum of the unknown sample is recorded under the same conditions (concentration, solvent, path length), and its ellipticity is measured at the selected analytical wavelength.
Enantiomeric Excess Determination: The enantiomeric excess of the unknown sample is then determined by interpolating its measured ellipticity value onto the calibration curve.
In cases where a chiral molecule lacks a suitable chromophore, derivatization with a chromophoric agent is a common strategy to induce or enhance a CD signal. nih.gov For chiral primary amines, for instance, condensation with aldehydes can form chiral imines that are CD-active. acs.orgnih.gov Another advanced approach involves the use of a sensing ensemble, where a chiral host molecule or a metal complex interacts with the analyte, resulting in a measurable CD response. rsc.org
The precision of this method is high, and because it is an optical technique, it allows for rapid analysis, which is advantageous for applications like high-throughput screening in drug discovery. acs.orgresearchgate.net
Hypothetical Data for Enantiomeric Purity Assessment of this compound by CD Spectroscopy
The following interactive table illustrates the expected linear relationship between the enantiomeric excess and the observed CD signal at a specific wavelength (e.g., the λmax of a prominent Cotton effect).
CD Signal vs. Enantiomeric Excess for this compound
| Sample | Enantiomeric Excess (% ee of 1R,4R-enantiomer) | Ratio (1R,4R) : (1S,4S) | Hypothetical CD Signal (mdeg) at λmax |
|---|---|---|---|
| 1 | 100% | 100 : 0 | +50.0 |
| 2 | 80% | 90 : 10 | +40.0 |
| 3 | 60% | 80 : 20 | +30.0 |
| 4 | 40% | 70 : 30 | +20.0 |
| 5 | 20% | 60 : 40 | +10.0 |
| 6 (Racemate) | 0% | 50 : 50 | 0.0 |
| 7 | -20% | 40 : 60 | -10.0 |
| 8 | -40% | 30 : 70 | -20.0 |
| 9 | -60% | 20 : 80 | -30.0 |
| 10 | -80% | 10 : 90 | -40.0 |
| 11 | -100% | 0 : 100 | -50.0 |
Stereochemical Considerations and Conformational Analysis of N Cbz Trans 1,4 Cyclohexanediamine
Conformational Preferences of the Cyclohexane (B81311) Ring in trans-1,4-disubstituted Systems
The cyclohexane ring is not a planar structure; it adopts several non-planar conformations to alleviate angle and torsional strain. libretexts.orglibretexts.org The most stable of these is the chair conformation, which is virtually free of ring strain as it allows for bond angles close to the ideal tetrahedral angle of 109.5° and a staggered arrangement of all substituents, minimizing torsional strain. libretexts.orgslideshare.net
In disubstituted cyclohexanes, the spatial arrangement of the two substituents gives rise to cis-trans isomerism. mvpsvktcollege.ac.in For a 1,4-disubstituted cyclohexane, the trans isomer has the two substituents on opposite sides of the ring. This arrangement has profound implications for the molecule's conformational equilibrium. The cyclohexane ring can undergo a "ring flip," converting one chair conformation into another. mvpsvktcollege.ac.in During this process, all axial bonds become equatorial, and all equatorial bonds become axial. mvpsvktcollege.ac.in
In the case of trans-1,4-disubstituted cyclohexanes, one chair conformer will have both substituents in equatorial positions (diequatorial), while the flipped conformer will have both substituents in axial positions (diaxial). youtube.com
Table 1: Conformational Analysis of trans-1,4-Disubstituted Cyclohexane
| Conformer | Substituent Positions | Relative Stability | Key Interactions |
|---|---|---|---|
| Chair 1 | Diequatorial (e,e) | More Stable | Minimal steric strain. Substituents are far from other ring atoms. |
Substituents larger than hydrogen are sterically hindered in the axial position due to repulsive interactions with the other two axial hydrogens on the same side of the ring, a phenomenon known as 1,3-diaxial interaction. libretexts.orgvaia.com Consequently, the conformer with the substituents in the more spacious equatorial positions is significantly lower in energy and therefore predominates at equilibrium. libretexts.orgvaia.com For trans-1,4-disubstituted systems, the diequatorial conformer is overwhelmingly favored, making the conformation of the ring relatively rigid. youtube.comvaia.com
Influence of the Cbz Group on Cyclohexane Conformation
The N-benzyloxycarbonyl (Cbz) group is a bulky protecting group commonly used in organic synthesis. organic-chemistry.org Its size exerts a strong influence on the conformational equilibrium of the cyclohexane ring in n-Cbz-trans-1,4-cyclohexanediamine. The molecule features a Cbz group on one nitrogen atom and an amino group (-NH₂) on the other, positioned in a trans-1,4 relationship.
Given the principles outlined above, the cyclohexane ring will adopt the chair conformation that places the largest possible number of bulky substituents in the equatorial position. The Cbz group is significantly larger than the amino group. Therefore, the energetic penalty for placing the Cbz group in an axial position would be substantial due to severe 1,3-diaxial interactions.
As a result, the conformational equilibrium for this compound is heavily skewed towards the single chair conformer where both the Cbz-protected amine and the second amino group reside in equatorial positions. This diequatorial arrangement minimizes steric strain, effectively "locking" the molecule into a single, highly preferred conformation.
Diastereomeric Purity Assessment and Control in Synthesis
The trans and cis isomers of 1,4-cyclohexanediamine are diastereomers—stereoisomers that are not mirror images of each other. mvpsvktcollege.ac.inlibretexts.org The synthesis of this compound with high diastereomeric purity begins with the synthesis or separation of its precursor, trans-1,4-cyclohexanediamine.
The hydrogenation of p-phenylenediamine (B122844) often produces a mixture of cis and trans isomers of 1,4-cyclohexanediamine. chemicalbook.comgoogle.com The typical equilibrium mixture contains about 70% trans-isomer and 30% cis-isomer. google.com Achieving high diastereomeric purity requires separating the desired trans isomer from the cis isomer. Methods for this separation include:
Fractional Crystallization: This is a common method used to separate the isomers, taking advantage of differences in their physical properties, such as solubility. chemicalbook.com Several crystallizations may be necessary to achieve high purity. chemicalbook.com
Stereospecific Synthesis: Alternative synthetic routes can yield the trans isomer with high selectivity. One such process involves converting a mixture of cis and trans cyclohexane-1,4-dicarboxylic acid into the solid trans-dicarboxylic acid diamide, which is then further reacted to produce the trans-diamine. google.com Another method uses the acid-catalyzed cleavage of cis-1,4-epoxycyclohexane, which proceeds stereospecifically to give trans-4-substituted cyclohexanol (B46403) derivatives that can be converted to the diamine. acs.org
Once pure trans-1,4-cyclohexanediamine is obtained, the subsequent reaction with benzyl (B1604629) chloroformate to introduce the Cbz group is controlled to ensure monosubstitution, yielding the target compound. The diastereomeric purity of the final product is typically assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography (GC/HPLC), which can distinguish between the cis and trans isomers based on their different physical properties and spectral characteristics.
Enantiomeric Purity and Chiral Resolution for Optically Active Forms
Trans-1,4-disubstituted cyclohexanes where the two substituents are identical, such as trans-1,4-diaminocyclohexane, are achiral. libretexts.org They possess a plane of symmetry passing through carbons 1 and 4, making them meso compounds and thus optically inactive. mvpsvktcollege.ac.inchemistryschool.net Consequently, this compound, having different substituents (-NH-Cbz and -NH₂), is also achiral as the ring itself still possesses a plane of symmetry in its dominant diequatorial conformation.
However, optically active forms related to the cyclohexane diamine core can be synthesized. If a chiral auxiliary or a chiral substituent is introduced, or if the starting material is an enantiomerically pure cyclohexane derivative, then optically active products can be obtained. For example, kinetic resolution of racemic trans-cyclohexane-1,2-diamine derivatives has been effectively achieved using enzymatic methods. nih.gov Lipases, such as lipase (B570770) B from Candida antarctica, have been used to selectively acylate one enantiomer of a racemic diamine, allowing the separation of the unreacted amine and the newly formed amide, both with high enantiomeric excess (ee). nih.gov
Should a synthetic pathway produce a chiral analogue of this compound as a racemic mixture, these resolution techniques could be applicable. The enantiomeric purity of the resolved products would then be determined using methods capable of distinguishing between enantiomers, such as:
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase, the two enantiomers interact differently, leading to different retention times and allowing for their separation and quantification. mdpi.com
NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral auxiliary, the NMR spectra of the two enantiomers can become distinct, enabling the determination of their relative ratio.
Applications of N Cbz Trans 1,4 Cyclohexanediamine in Synthetic Organic Chemistry
Chiral Building Block in Asymmetric Synthesis
The trans-1,4-diaminocyclohexane scaffold, of which n-Cbz-trans-1,4-cyclohexanediamine is a derivative, is a cornerstone in asymmetric synthesis. This is due to its rigid and well-defined C2-symmetric structure, which is instrumental in transferring chiral information during a chemical reaction.
Asymmetric Catalysis Ligand Design
The design of effective chiral ligands is a central challenge in asymmetric catalysis. mdpi.com this compound and its derivatives are extensively used as scaffolds for the synthesis of chiral ligands for metal-catalyzed reactions. chemimpex.com The trans-diamine structure provides a robust framework for the introduction of various coordinating groups, leading to the formation of effective chiral environments around a metal center. These ligands have found application in a variety of asymmetric transformations, including hydrogenation, conjugate additions, and cross-coupling reactions. mdpi.comyork.ac.uk For instance, chiral bis(N-heterocyclic carbene) (NHC) ligands derived from trans-1,2-diaminocyclohexane have been successfully employed in copper-catalyzed asymmetric conjugate addition reactions. mdpi.com The constrained geometry of these ligands is crucial for inducing high levels of enantioselectivity. york.ac.uk
Preparation of Enantiomerically Enriched Intermediates
The use of this compound as a chiral auxiliary allows for the synthesis of enantiomerically enriched intermediates. These intermediates are crucial building blocks for the synthesis of complex target molecules, particularly in the pharmaceutical industry. The Cbz (carboxybenzyl) protecting group can be selectively removed under specific conditions, revealing a free amine that can be further functionalized. This strategy allows for the stereocontrolled introduction of new chiral centers. Chiral diamine ligands derived from similar backbones have been shown to be effective in various asymmetric reactions, leading to products with high enantiomeric ratios. chemrxiv.org
Precursor for Advanced Pharmaceutical Intermediates
The structural motif of trans-1,4-cyclohexanediamine is present in numerous biologically active compounds, making its derivatives, such as this compound, important precursors in pharmaceutical research and development. chemimpex.comrsc.org
Role in Drug Discovery and Development
In drug discovery, the exploration of diverse chemical space is paramount. This compound provides a versatile scaffold that can be readily modified to generate libraries of compounds for biological screening. chemimpex.com Its rigid cyclohexane (B81311) core can help in positioning pharmacophoric groups in a defined spatial arrangement, which is often critical for potent and selective interaction with biological targets. The trans-4-substituted cyclohexane-1-amine moiety is a key structural element in the antipsychotic drug cariprazine, highlighting the importance of this scaffold in medicinal chemistry. nih.gov
Synthesis of Biologically Active Compounds
The utility of this compound extends to the synthesis of a wide array of biologically active molecules. chemimpex.com For example, derivatives of cyclohexane-1,3-dione, which can be synthesized using related building blocks, have shown potential as herbicides and have been investigated for their ability to chelate metal ions in biological systems. mdpi.com Furthermore, chiral 1,2-diamines are integral components of several biologically active molecules, and methods for their stereoselective synthesis are of significant interest. acs.org
Applications in Medicinal Chemistry for Novel Therapeutics
The development of novel therapeutics often relies on the creation of new chemical entities with improved efficacy and safety profiles. The rigid trans-1,4-cyclohexanediamine framework can impart favorable pharmacokinetic properties to drug candidates, such as improved metabolic stability and oral bioavailability. Researchers in medicinal chemistry utilize this building block to construct novel compounds for a range of therapeutic areas. For instance, substituted hydrazones derived from related cyclic diones have been investigated for their activity against tuberculosis, leukemia, and sarcomas. mdpi.com
Role in Material Science Applications
The utility of this compound in material science is inferred from the established roles of its parent diamine and other N-protected analogues. The Cbz-protected form offers a strategic advantage in syntheses requiring controlled, stepwise monomer addition or in the creation of precisely functionalized materials.
The un-protected diamine, trans-1,4-cyclohexanediamine, is a known monomer in the production of heat-resistant polymers such as polyimides and polyamides. google.comnih.gov These polymers often exhibit desirable thermal and mechanical properties. The use of a mono-protected diamine like this compound would theoretically allow for the synthesis of polymers with a free amine group at one end of the monomer unit. This free amine could then be used for post-polymerization modifications, such as grafting side chains or attaching other functional molecules, leading to specialty polymers with tailored properties. However, specific examples and detailed research findings on the use of this compound as a monomer for specialty polymers are not readily found in the surveyed literature.
Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks. chemicalbook.com The choice of linkers is crucial in determining the structure and properties of the resulting COF. Diamine linkers are commonly used in the formation of imine-linked COFs. chemicalbook.com For instance, trans-1,4-cyclohexanediamine has been used to synthesize highly stable β-ketoenamine-based COFs. chemicalbook.com
The application of this compound in COF synthesis would likely involve its use as a precursor to introduce the trans-1,4-cyclohexanediamine linker. The Cbz group would need to be removed in situ or in a preceding step to allow the diamine to react with other monomers to form the framework. Alternatively, if only one amine group is required for the framework construction, the mono-protected nature of this compound could be advantageous. This would result in a COF with pendant Cbz-protected amine groups within the pores, which could be deprotected to provide reactive sites for post-synthetic modification. While this is a plausible synthetic strategy, specific instances of its implementation with this compound are not explicitly detailed in the available research.
Chemical Linkage and Scaffold Construction
In the broader context of synthetic organic chemistry, N-protected diamines like the N-Boc analogue of trans-1,4-cyclohexanediamine are recognized as important intermediates for chemical linkage and the construction of molecular scaffolds. The mono-protected nature of these compounds allows them to act as versatile building blocks. One amine can be involved in a coupling reaction, while the other remains protected. The protecting group can then be removed to allow for further functionalization at that site. This stepwise approach is fundamental in the synthesis of complex molecules and pharmaceutical agents.
While the N-Boc version is more commonly cited, this compound can, in principle, be used in a similar fashion for the construction of molecular scaffolds where the specific properties of the Cbz group (e.g., its stability and methods for its removal) are desired.
Computational Studies and Theoretical Investigations of N Cbz Trans 1,4 Cyclohexanediamine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For n-Cbz-trans-1,4-cyclohexanediamine, DFT calculations would be instrumental in understanding its fundamental electronic properties and predicting its reactivity.
Electronic Structure: DFT calculations can determine the molecule's ground-state electronic energy and the spatial distribution of its electrons. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a more reactive species. Furthermore, the distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack. For instance, the nitrogen atoms of the diamine group would be expected to feature prominently in the HOMO, indicating their nucleophilic character.
Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a theoretical framework for understanding its reactivity.
| Reactivity Descriptor | Formula | Theoretical Significance for this compound |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron; indicates the molecule's tendency to act as an electron donor. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added; indicates the molecule's tendency to act as an electron acceptor. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons in a chemical bond. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. A harder molecule is less reactive. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the molecule's ability to act as an electrophile. |
While specific values for this compound are not published, such calculations would elucidate the influence of the Cbz (carboxybenzyl) protecting group on the electronic properties of the trans-1,4-cyclohexanediamine scaffold.
Molecular Modeling and Conformational Landscape Analysis
The cyclohexane (B81311) ring is known for its distinct chair and boat conformations. For a 1,4-disubstituted cyclohexane like this compound, the substituents can exist in either axial (a) or equatorial (e) positions, leading to different conformers with varying stabilities.
Conformational Isomers: The trans configuration of 1,4-disubstituted cyclohexanes can exist in two primary chair conformations: a diequatorial (e,e) conformer and a diaxial (a,a) conformer. Molecular modeling and conformational analysis are used to determine the relative energies of these conformers and the energy barrier to interconversion (ring-flipping).
Diequatorial (e,e) Conformer: This is generally the more stable conformation for bulky substituents. The substituents are positioned away from the ring, minimizing steric hindrance, specifically avoiding unfavorable 1,3-diaxial interactions.
Diaxial (a,a) Conformer: In this conformation, both substituents are parallel to the principal axis of the ring. This arrangement leads to significant steric strain due to 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.
A conformational analysis of this compound would almost certainly predict that the diequatorial conformer is overwhelmingly favored at equilibrium due to the steric bulk of the Cbz-amino and the amino groups. The energy difference between the diequatorial and diaxial forms can be calculated using computational methods, providing a quantitative measure of the conformational preference.
| Conformer | Substituent Positions | Expected Relative Stability | Key Interactions |
| Diequatorial | Cbz-NH- (equatorial), -NH₂ (equatorial) | High (most stable) | Minimal steric strain. |
| Diaxial | Cbz-NH- (axial), -NH₂ (axial) | Low (least stable) | Significant 1,3-diaxial steric hindrance. |
Prediction of Spectroscopic Properties
Computational methods can simulate and predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for structure verification and interpretation of experimental data.
NMR Spectroscopy: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical chemical shifts can be obtained. For this compound, these calculations would predict distinct signals for the axial and equatorial protons on the cyclohexane ring. However, due to rapid chair-chair interconversion at room temperature, experimental spectra typically show averaged signals. Computational predictions for the individual, static conformers can help in understanding the dynamic process.
IR Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The predicted spectrum for this compound would show characteristic vibrational modes:
N-H stretching: For both the amine and carbamate (B1207046) groups, typically in the 3300-3500 cm⁻¹ region.
C=O stretching: A strong absorption from the carbamate carbonyl group, expected around 1680-1700 cm⁻¹.
C-H stretching: From the cyclohexane ring and the benzyl (B1604629) group, typically around 2850-3000 cm⁻¹.
Aromatic C=C stretching: From the benzyl group, in the 1450-1600 cm⁻¹ region.
Comparing the computed spectrum with experimental data aids in the assignment of vibrational modes and confirms the compound's structure.
Reaction Mechanism Studies and Transition State Analysis
Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent functionalization, computational studies can map out the entire reaction pathway. chemicalbook.com
Synthesis and Functionalization: A common synthesis of this compound involves the reaction of trans-1,4-cyclohexanediamine with benzyl chloroformate or a similar Cbz-donating reagent. chemicalbook.com Computational studies could model this nucleophilic substitution reaction. By calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states, a detailed energy profile for the reaction can be constructed.
Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and is a critical structure for determining the reaction rate. Computational methods can locate the geometry of the transition state and calculate its energy. A key verification of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative estimate of the reaction's feasibility and kinetics. For a reaction like the Cbz-protection of the diamine, these studies could confirm a stepwise or concerted mechanism and explain the regioselectivity of the reaction.
Future Directions and Emerging Research Areas for N Cbz Trans 1,4 Cyclohexanediamine
Development of More Efficient and Sustainable Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the reduction of waste, energy consumption, and the use of hazardous reagents. For n-Cbz-trans-1,4-cyclohexanediamine, research is anticipated to move beyond traditional batch methods towards more sustainable and efficient production strategies.
One promising avenue is the adoption of flow chemistry . Continuous-flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved purity, and enhanced safety, particularly when handling reactive intermediates. acs.orgyoutube.com The synthesis of carbamates, including Cbz-protected amines, has been successfully demonstrated in flow systems, often utilizing CO2 as a C1 source, which aligns with carbon capture and utilization (CCU) goals. acs.org Future research could focus on developing a telescoped flow process for this compound, potentially starting from cyclohexanone (B45756) or related precursors and integrating the amination, stereoselective reduction, and selective Cbz-protection steps into a continuous sequence.
Another key area is the exploration of enzymatic and biocatalytic methods . Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. Research into transaminases for the stereoselective production of trans-4-substituted cyclohexane-1-amines is already underway, providing a potential green route to the diamine precursor. nih.gov Furthermore, enzymatic methods for the deprotection of Cbz groups are known, suggesting that enzymatic Cbz protection could also be a viable and sustainable alternative to traditional chemical methods. google.com The development of a one-pot, two-enzyme system for the synthesis of this compound from the parent diamine would represent a significant advancement in sustainable chemistry.
Additionally, the development of protocols using water as a solvent for the N-benzyloxycarbonylation of amines presents a greener alternative to volatile organic solvents, reducing the environmental impact of the synthesis. ijacskros.com
Exploration of Novel Catalytic Applications
The rigid trans-1,4-cyclohexanediamine scaffold is a well-established platform for the development of chiral ligands and organocatalysts. researchgate.netresearchgate.netacs.org The mono-protected nature of this compound makes it an ideal precursor for the synthesis of novel bifunctional catalysts.
Future research is expected to focus on the derivatization of the free amine to create new classes of asymmetric organocatalysts . For instance, the introduction of thiourea, squaramide, or sulfonamide moieties could yield powerful hydrogen-bond-donating catalysts for a variety of stereoselective transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. researchgate.netscirp.org The Cbz-protected amine provides a handle for tuning the steric and electronic properties of the catalyst, potentially leading to improved enantioselectivity and substrate scope. The development of recyclable organocatalysts derived from cyclohexanediamine (B8721093) is also an area of growing interest. scirp.org
Furthermore, the free amine of this compound can be used to anchor the molecule to solid supports, leading to the creation of heterogeneous catalysts . These catalysts offer the advantages of easy separation and recyclability, making them attractive for industrial applications. The Cbz group could then be removed and the newly freed amine functionalized to create a chiral catalytic center within a porous material like a metal-organic framework (MOF) or a polymer resin.
Design of New Derivatives with Enhanced Biological or Material Properties
The inherent properties of the trans-1,4-cyclohexanediamine core make it a valuable scaffold in both medicinal chemistry and materials science. The ability to selectively functionalize the two amino groups of the parent diamine, facilitated by intermediates like this compound, is key to this versatility.
In the realm of medicinal chemistry , future research will likely involve using this compound as a starting material for the synthesis of libraries of new bioactive compounds. The free amine can be readily converted into a wide range of functional groups, such as ureas, thioureas, amides, and sulfonamides, which are common pharmacophores. The conversion of Cbz-protected amines to non-symmetric ureas has been shown to be an effective strategy. organic-chemistry.org Given that derivatives of trans-N-Boc-1,4-cyclohexanediamine are used in the synthesis of selective receptor antagonists, it is plausible that Cbz-protected analogs could lead to new therapeutic agents. organic-chemistry.org
In materials science , trans-1,4-cyclohexanediamine is a known component in the synthesis of high-performance polymers like polyimides, imparting thermal stability and desirable mechanical properties. researchgate.netrsc.org The mono-Cbz-protected derivative allows for the controlled, stepwise synthesis of novel polymers. For example, the free amine could be incorporated into a polymer backbone, followed by the deprotection of the Cbz group and subsequent grafting of side chains to create functional materials. This could lead to the development of new polymers for applications such as gas separation membranes, where the specific properties of the polymer can be finely tuned. nih.govyoutube.com
Advanced Computational Studies for Rational Design
Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding experimental research. For this compound and its derivatives, advanced computational studies can accelerate the discovery and development process.
Quantum chemical calculations , such as those based on Density Functional Theory (DFT), can be employed to investigate the conformational preferences of this compound and its derivatives. rsc.orgnih.govnih.govresearchgate.net Understanding the three-dimensional structure and flexibility of these molecules is crucial for designing new catalysts and biologically active compounds. For example, computational modeling can predict the binding modes of potential drug candidates to their target proteins or the transition state geometries in catalyzed reactions, providing insights that can guide the design of more effective molecules. chemrxiv.org
Molecular dynamics simulations can be used to study the behavior of these molecules in different environments, such as in solution or within a polymer matrix. This can help in understanding the interactions that govern the performance of materials derived from this compound, such as their solubility, thermal stability, and permeability to gases.
Integration into High-Throughput Screening and Combinatorial Chemistry
The future of drug discovery and materials science relies heavily on high-throughput methods to rapidly synthesize and screen large numbers of compounds. The structure of this compound makes it an excellent building block for combinatorial chemistry and the construction of chemical libraries.
One of the most exciting emerging areas is the use of such building blocks in DNA-encoded libraries (DELs) . enamine.netacs.orgnih.govnamiki-s.co.jpnih.gov In this technology, the free amine of this compound can be coupled to a DNA tag. The Cbz group can then be removed, and the newly exposed amine can be reacted with a diverse set of building blocks. This allows for the creation of vast libraries of compounds, each with a unique DNA barcode, which can be screened against biological targets to identify new drug leads. The defined stereochemistry and bifunctional nature of the core scaffold are highly desirable attributes for building blocks used in DEL synthesis.
Furthermore, the integration of automated synthesis platforms with flow chemistry can enable the rapid generation of libraries of discrete compounds based on the this compound scaffold for screening in various assays. youtube.comsoci.org This approach allows for the systematic exploration of the chemical space around this versatile building block, accelerating the discovery of new molecules with desired properties.
Q & A
Q. Why do surface adsorption studies show variable bonding modes for trans-1,4-cyclohexanediamine?
- Resolution : Surface defects and solvent interactions influence adsorption. On Ge(100)-2×1, trans-1,4-cyclohexanediamine primarily undergoes N–H dissociation, but trace water promotes dative bonding. Controlled ultra-high-vacuum (UHV) conditions minimize confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
